(2S,3R)-2-(cyclopropylmethyl)-6,6,6-trifluoro-3-[(2-methylpropan-2-yl)oxycarbonyl]hexanoic acid
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Overview
Description
(2S,3R)-2-(cyclopropylmethyl)-6,6,6-trifluoro-3-[(2-methylpropan-2-yl)oxycarbonyl]hexanoic acid is an organic compound that features a cyclopropylmethyl group, a trifluoromethyl group, and a tert-butoxycarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-2-(cyclopropylmethyl)-6,6,6-trifluoro-3-[(2-methylpropan-2-yl)oxycarbonyl]hexanoic acid typically involves multiple steps, including the formation of the cyclopropylmethyl group, the introduction of the trifluoromethyl group, and the protection of the carboxyl group with a tert-butoxycarbonyl group. Common synthetic routes may include:
Cyclopropanation: Formation of the cyclopropylmethyl group through cyclopropanation reactions.
Fluorination: Introduction of the trifluoromethyl group using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Protection: Protection of the carboxyl group using tert-butyl chloroformate to form the tert-butoxycarbonyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes for large-scale production, including the use of efficient catalysts, high-yield reactions, and cost-effective reagents.
Chemical Reactions Analysis
Types of Reactions
(2S,3R)-2-(cyclopropylmethyl)-6,6,6-trifluoro-3-[(2-methylpropan-2-yl)oxycarbonyl]hexanoic acid can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to alcohols or alkanes.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, (2S,3R)-2-(cyclopropylmethyl)-6,6,6-trifluoro-3-[(2-methylpropan-2-yl)oxycarbonyl]hexanoic acid can be used as a building block for the synthesis of more complex molecules. Its unique structural features make it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology and Medicine
In biology and medicine, this compound may have potential applications as a pharmaceutical intermediate or as a lead compound for drug discovery. Its structural features could be explored for activity against various biological targets.
Industry
In industry, the compound may be used in the development of new materials with specific properties, such as fluorinated polymers or surfactants.
Mechanism of Action
The mechanism of action of (2S,3R)-2-(cyclopropylmethyl)-6,6,6-trifluoro-3-[(2-methylpropan-2-yl)oxycarbonyl]hexanoic acid would depend on its specific applications. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
(2S,3R)-2-(cyclopropylmethyl)-6,6,6-trifluorohexanoic acid: Lacks the tert-butoxycarbonyl group.
(2S,3R)-2-(cyclopropylmethyl)-3-[(2-methylpropan-2-yl)oxycarbonyl]hexanoic acid: Lacks the trifluoromethyl group.
(2S,3R)-2-(cyclopropylmethyl)-6,6,6-trifluoro-3-hydroxyhexanoic acid: Contains a hydroxyl group instead of the tert-butoxycarbonyl group.
Uniqueness
The presence of both the trifluoromethyl group and the tert-butoxycarbonyl group in (2S,3R)-2-(cyclopropylmethyl)-6,6,6-trifluoro-3-[(2-methylpropan-2-yl)oxycarbonyl]hexanoic acid makes it unique compared to similar compounds. These groups can significantly influence the compound’s chemical reactivity, biological activity, and physical properties.
Properties
Molecular Formula |
C15H23F3O4 |
---|---|
Molecular Weight |
324.34 g/mol |
IUPAC Name |
(2S,3R)-2-(cyclopropylmethyl)-6,6,6-trifluoro-3-[(2-methylpropan-2-yl)oxycarbonyl]hexanoic acid |
InChI |
InChI=1S/C15H23F3O4/c1-14(2,3)22-13(21)10(6-7-15(16,17)18)11(12(19)20)8-9-4-5-9/h9-11H,4-8H2,1-3H3,(H,19,20)/t10-,11+/m1/s1 |
InChI Key |
AZLORWLNEFKNJW-MNOVXSKESA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CCC(F)(F)F)[C@H](CC1CC1)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCC(F)(F)F)C(CC1CC1)C(=O)O |
Origin of Product |
United States |
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